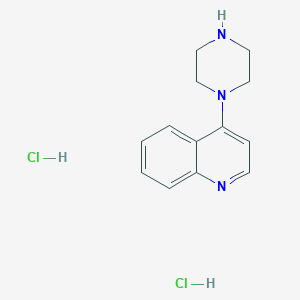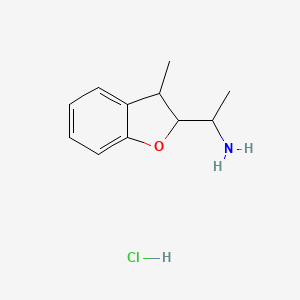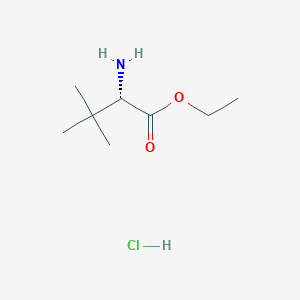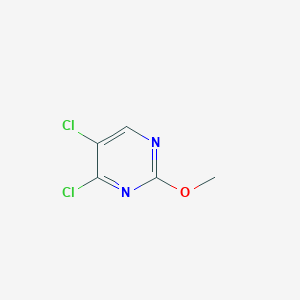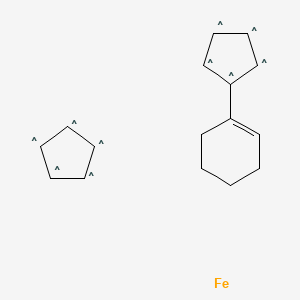
Cyclohexenylferrocene
Overview
Description
Synthesis Analysis
Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis
The structure of Cyclohexenylferrocene is characterized by an iron atom sandwiched between two cyclopentadienyl rings . This structure gives it unique electronic and structural properties.Chemical Reactions Analysis
Ferrocene and its derivatives have been widely studied for their chemical reactivity . They have been used in various electrochemical applications due to their redox-active nature .Physical And Chemical Properties Analysis
Cyclohexenylferrocene is a solid at 20 degrees Celsius . It has a melting point range of 64.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is characterized by its high stability and unique redox properties .Scientific Research Applications
- Silica-based nanoparticles functionalized with ferrocene have been used in various applications due to their distinctive, versatile, and privileged physiochemical characteristics .
- The fabrication of these nanoparticles involves surface modification steps that enhance the properties of the silica surface .
- The applications of these nanoparticles include advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Ferrocene-based electrocatalysts have been developed due to the fascinating electrochemical properties of ferrocene .
- These electrocatalysts enable control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
- Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
Nanotechnology
Electrocatalysis
Cancer Research
- Ferrocene-based polymers have been used in the construction of amperometric biosensors .
- These biosensors can detect various biological substances, including proteins and DNA .
- The use of ferrocene-based polymers enhances the sensitivity and selectivity of these biosensors .
- Ferrocene-based polymers have also been used in the construction of immunosensors for proteins and DNA .
- These immunosensors can detect specific proteins and DNA sequences, providing valuable information for medical and biological research .
Amperometric Biosensors
Immunosensors for Proteins and DNA
Carbon Monoxide Sensors
- Ferrocene-based polymers can be used in the construction of optical logic devices .
- These devices use light instead of electricity to perform logic operations, offering advantages in terms of speed and energy efficiency .
- Ferrocene-based compounds have been used in the construction of glucose biosensors .
- These biosensors can detect glucose levels with high sensitivity and selectivity, making them useful in medical applications such as diabetes management .
Optical Logic Devices
Glucose Biosensors
Bioelectronics
Safety And Hazards
Future Directions
While specific future directions for Cyclohexenylferrocene were not found in the search results, ferrocene-based compounds, in general, have been highlighted for their potential in various fields such as material science, asymmetric catalysis, biochemistry, electrochemistry, and nonlinear optics . This suggests that Cyclohexenylferrocene could also have potential future applications in these areas.
properties
InChI |
InChI=1S/C11H13.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h4-6,8-9H,1-3,7H2;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUBOQPHPRLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexen-1-yl)ferrocene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
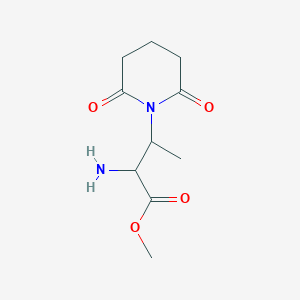
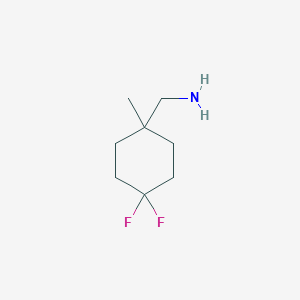
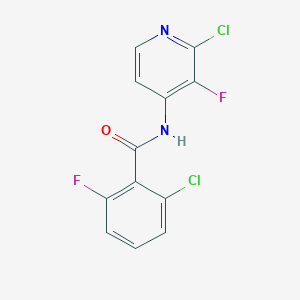
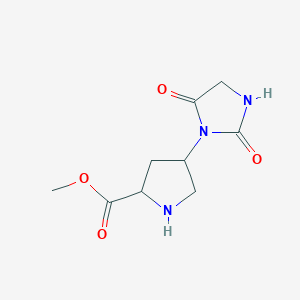
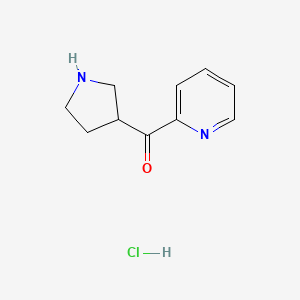
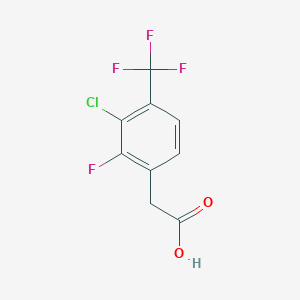
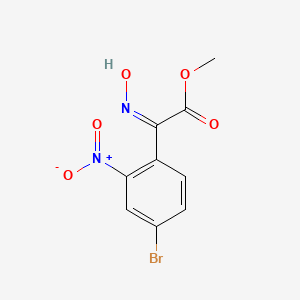
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
